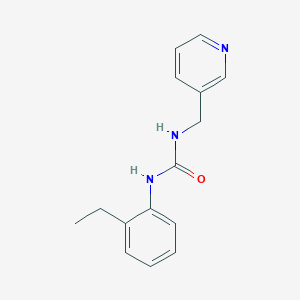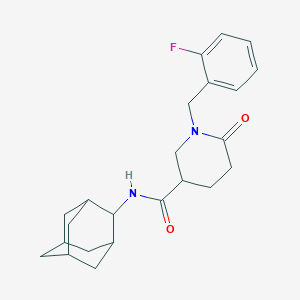![molecular formula C17H28N2O B6067366 1-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6067366.png)
1-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine is a chemical compound that belongs to the class of phenethylamine and amphetamine. It is commonly known as Methoxyphenamine or Methoxyphenamine hydrochloride. This chemical compound has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
Methoxyphenamine works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, Methoxyphenamine improves cognitive function and mood.
Biochemical and Physiological Effects:
Methoxyphenamine has been found to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver and increases the levels of free fatty acids in the blood. These effects are similar to those of other amphetamine-based drugs.
Advantages and Limitations for Lab Experiments
Methoxyphenamine has several advantages for lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. It has also been extensively studied, making it a reliable and well-established research tool. However, Methoxyphenamine also has some limitations. It can be difficult to obtain in large quantities, and it is not suitable for use in animal studies due to its potential toxicity.
Future Directions
There are several potential future directions for research on Methoxyphenamine. One area of interest is its potential use in the treatment of depression and other mood disorders. Another area of interest is its potential use as a cognitive enhancer. Additionally, there is interest in studying the long-term effects of Methoxyphenamine use and its potential for addiction. Further research is needed to fully understand the potential therapeutic applications and limitations of Methoxyphenamine.
Synthesis Methods
The synthesis of Methoxyphenamine involves the reaction of 4-methoxyphenylacetone with 2-(1-piperidinyl)ethylamine in the presence of reducing agents such as sodium borohydride. The reaction yields Methoxyphenamine hydrochloride, which is a white crystalline powder.
Scientific Research Applications
Methoxyphenamine has been studied for its potential therapeutic applications in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression. It has been found to have a similar mechanism of action to other amphetamine-based drugs, which increase the levels of dopamine and norepinephrine in the brain, resulting in improved cognitive function and mood.
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-15(14-16-6-8-17(20-2)9-7-16)18-10-13-19-11-4-3-5-12-19/h6-9,15,18H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAJICBIRXYVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol](/img/structure/B6067304.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6067310.png)
![2-{4-[4,4-dimethyl-2-(methylamino)-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6067312.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B6067333.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B6067335.png)
![N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B6067346.png)

![[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6067361.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6067374.png)
![2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6067382.png)
![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B6067387.png)

